molecular formula C13H11BF2O3 B7977916 (4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid

(4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B7977916
M. Wt: 264.03 g/mol
InChI Key: MVUGISHBPKVKES-UHFFFAOYSA-N
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Description

(4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,6-difluorobenzyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the difluorobenzyl group, making it less specific in certain applications.

    (4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a difluorobenzyl group, leading to different reactivity and applications.

    (4-(Trifluoromethyl)phenyl)boronic Acid: Contains a trifluoromethyl group, which imparts different electronic properties.

Uniqueness

(4-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of the 2,6-difluorobenzyl group, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly valuable in applications where selective interaction with biological molecules or specific reactivity is required.

Properties

IUPAC Name

[4-[(2,6-difluorophenyl)methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUGISHBPKVKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=C(C=CC=C2F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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